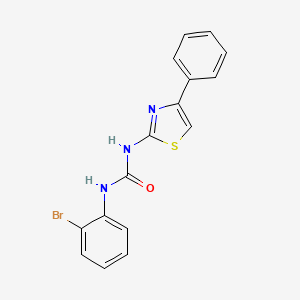
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2-bromoaniline with 4-phenyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea oxides.
Reduction: Formation of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)amine.
Substitution: Formation of N-(2-substituted phenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
- N-(2-chlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-fluorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-iodophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
Comparison: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-8-4-5-9-13(12)18-15(21)20-16-19-14(10-22-16)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJKHKRKIILRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,4-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B4671314.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4671320.png)



![2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B4671344.png)
![(E)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4671350.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4671353.png)


![N-(3-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4671371.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4671400.png)


